molecular formula C6Br2F4 B7724013 1,3-Dibromotetrafluorobenzene CAS No. 27516-63-8

1,3-Dibromotetrafluorobenzene

Cat. No.: B7724013
CAS No.: 27516-63-8
M. Wt: 307.87 g/mol
InChI Key: UCWKDDQEZQRGDR-UHFFFAOYSA-N
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Description

1,3-Dibromotetrafluorobenzene is an organic compound with the chemical formula C6H2Br2F4 . It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its high density and spicy smell . It is used as a building block in the synthesis of various fluorinated compounds, including liquid crystal derivatives .

Preparation Methods

1,3-Dibromotetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of tetrafluorobenzene. The reaction typically requires bromine as the brominating agent and is carried out under controlled conditions to ensure the selective formation of the 1,3-dibromo isomer . Industrial production methods may involve similar bromination reactions, often optimized for large-scale production.

Chemical Reactions Analysis

1,3-Dibromotetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in redox reactions under suitable conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Mechanism of Action

The mechanism of action of 1,3-dibromotetrafluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

1,3-Dibromotetrafluorobenzene can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and makes it a valuable building block in the synthesis of various fluorinated compounds.

Properties

IUPAC Name

1,3-dibromo-2,4,5,6-tetrafluorobenzene
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InChI

InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWKDDQEZQRGDR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6Br2F4
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DSSTOX Substance ID

DTXSID90935317
Record name 1,3-Dibromo-2,4,5,6-tetrafluorobenzene
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Molecular Weight

307.87 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,3-Dibromotetrafluorobenzene
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CAS No.

1559-87-1, 27516-63-8
Record name 1,3-Dibromo-2,4,5,6-tetrafluorobenzene
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Record name 1,3-Dibromotetrafluorobenzene
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Record name Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro-
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Record name 1,3-Dibromo-2,4,5,6-tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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